Oxomolybdenum--water (1/1)
Description
Significance of Molybdenum-Oxo-Aqua Chemistry in Advanced Inorganic Systems
The chemistry of molybdenum is exceptionally rich, in part due to its ability to exist in multiple oxidation states, from +2 to +6. researchgate.netwikipedia.orgnih.gov This versatility is central to the function of oxomolybdenum-aqua complexes in various advanced systems. Molybdenum's aqueous chemistry is arguably one of the most diverse of any element, featuring a wide array of structures including simple aqua ions, metal-metal bonded clusters, and species with both terminal and bridging oxo groups. researchgate.net
In biological systems, molybdenum is an essential trace element found in the active sites of over 60 enzymes that catalyze critical metabolic reactions in the global carbon, nitrogen, and sulfur cycles. nih.gov Enzymes like sulfite (B76179) oxidase, xanthine (B1682287) oxidase, and nitrate (B79036) reductase feature a molybdenum cofactor where the metal is coordinated to oxo and other ligands. ias.ac.in The redox switching of molybdenum, often involving interaction with water or hydroxyl groups, facilitates these vital transformations. nih.gov
In the realm of catalysis, oxomolybdenum species are integral to numerous industrial processes. They are used for the selective oxidation of alcohols and the epoxidation of olefins. unirioja.eswiley.com The interaction with water can be crucial in the catalytic cycle, for instance, in the electrocatalytic generation of hydrogen from water by molecular molybdenum-oxo complexes. acs.org Density Functional Theory (DFT) calculations have shown that molybdenum oxides like MoO₂ can significantly lower the energy barrier for water dissociation, a key step in hydrogen evolution reactions. rsc.org The study of fundamental units like oxomolybdenum-water complexes is therefore critical for designing more efficient and robust catalysts.
Historical Context of Oxomolybdenum-Water Complex Investigations
The journey into molybdenum chemistry began in the late 18th century. Although its primary ore, molybdenite (MoS₂), was known for centuries, it was often confused with graphite (B72142) or lead ore. wikipedia.orgbritannica.com In 1778, Swedish chemist Carl Wilhelm Scheele correctly identified molybdena as an ore of a new element. wikipedia.orgimoa.info Following his suggestion, Peter Jacob Hjelm isolated the metal for the first time in 1781. wikipedia.orgbritannica.com
For much of the 19th century, the focus was on exploring the basic, complex chemistry of molybdenum. britannica.com However, the element had limited industrial use until its potential as an alloying agent in steel was realized, particularly around World War I. imoa.info This spurred greater interest and research into its properties and compounds.
Systematic investigation into the aqueous chemistry of molybdenum is a more recent development. researchgate.net The last few decades have seen extensive research leading to the preparation and characterization of molybdenum aqua ions in five different oxidation states (II through VI). researchgate.net This research has unveiled a remarkable diversity of species, from the Mo(III) aqua dimer to the trinuclear Mo(IV) ion, Mo₃O₄(H₂O)₉⁴⁺. researchgate.net The synthesis of specific oxomolybdenum aqua complexes, such as the dihalo dioxo molybdenum aqua complex (MoO₂X₂·2H₂O), has been detailed as a key step in the preparation of organometallic catalysts. google.com The development of high oxidation state organometallic chemistry, including cyclopentadienyl (B1206354) oxo derivatives of molybdenum, further highlighted the importance of understanding their interactions and reactivity in water. wiley.com
Scope and Research Imperatives for Oxomolybdenum-Water (1/1) Systems
Current and future research on oxomolybdenum-water systems is driven by their potential applications and the fundamental questions they pose. A primary imperative is the continued development of molybdenum-based catalysts for sustainable chemical transformations. This includes designing catalysts for hydrogen evolution, biomass conversion, and selective oxidation reactions. unirioja.esacs.orgrsc.org Understanding the mechanism of water activation at the molybdenum center is a key research frontier, with computational studies providing crucial insights into reaction pathways and the electronic structure of intermediates. acs.orgnih.gov
Another major research area is the role of molybdenum in biogeochemical cycles. researchgate.net Investigating how reduced molybdenum species interact with water in various environments can provide clues about the evolution of life and the function of metalloenzymes. nih.govfrontiersin.org For example, studies have explored how the bioavailability of different molybdenum oxidation states, which are intrinsically linked through aqueous chemistry, can limit nitrogen fixation in aquatic ecosystems. frontiersin.org
The synthesis and characterization of novel oxomolybdenum-aqua complexes remain a vibrant field of study. Researchers are exploring new ligand systems to stabilize specific molybdenum-oxo-aqua cores, allowing for detailed spectroscopic and structural analysis. researchgate.netresearchgate.netnih.gov These fundamental studies are essential for building a comprehensive understanding of the structure-reactivity relationships that govern the chemistry of these important compounds. The integration of experimental work with theoretical calculations is crucial for elucidating the subtle electronic and structural features that dictate the behavior of oxomolybdenum-water complexes. acs.orgchemistryjournal.net
Research Data on Oxomolybdenum-Aqua Complexes
Research into oxomolybdenum-aqua complexes has yielded significant data on their structure and properties. The following tables summarize key findings from the literature.
Table 1: Properties of Characterized Molybdenum Aqua Ions
This table presents a selection of well-characterized molybdenum aqua ions, highlighting the diversity in oxidation states and structures. researchgate.net
| Ion | Oxidation State | Structure Type | Key Features |
| [Mo₂(OH₂)₈]⁴⁺ | II | Dinuclear (M-M Quadruple Bond) | Features a strong Mo-Mo bond. |
| [Mo(H₂O)₆]³⁺ | III | Mononuclear | A simple homoleptic aqua ion. |
| Mo₃O₄(H₂O)₉⁴⁺ | IV | Trinuclear Cluster | Contains a core of three molybdenum atoms bridged by oxygen. |
| [Mo₂O₄(H₂O)₆]²⁺ | V | Dinuclear (Oxo-bridged) | Contains the {Mo₂O₄}²⁺ core. |
Table 2: Spectroscopic Data for Representative Oxomolybdenum-Aqua Complexes
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrations of bonds within these complexes. The stretching frequencies for the molybdenum-oxygen double bond (ν(Mo=O)) and coordinated water are particularly informative.
| Complex | ν(Mo=O) (cm⁻¹) | Other Key Vibrations (cm⁻¹) | Reference |
| [MoO₂(L¹)(H₂O)] | ~920, ~900 | - | nih.gov |
| [MoO₂(L²)(H₂O)] | ~920, ~900 | - | nih.gov |
| [MoO₂(mppopH)₂(H₂O)₂] | - | 3448 (ν(O-H) of H₂O) | researchgate.net |
| [MoO₂(L¹)(MeOH)] | 917, 892 | 1017 (ν(C-O) of MeOH) | nih.gov |
Structure
2D Structure
Properties
CAS No. |
58516-61-3 |
|---|---|
Molecular Formula |
H2MoO2 |
Molecular Weight |
129.96 g/mol |
IUPAC Name |
oxomolybdenum;hydrate |
InChI |
InChI=1S/Mo.H2O.O/h;1H2; |
InChI Key |
ARSBTACOLNKTQC-UHFFFAOYSA-N |
Canonical SMILES |
O.O=[Mo] |
Origin of Product |
United States |
Coordination Chemistry and Structural Elucidation of Oxomolybdenum Water Complexes
Mononuclear and Polynuclear Oxomolybdenum-Aqua Architectures
The structural chemistry of oxomolybdenum-aqua complexes is characterized by the metal's propensity to exist in various aggregation states, from simple monomeric ions to complex polymeric and cluster arrangements. researchgate.net In aqueous solutions, these architectures are often in a dynamic equilibrium that is highly dependent on conditions such as pH and molybdenum concentration.
Mononuclear species are typically found under specific conditions that prevent polymerization. For instance, in highly alkaline solutions, molybdenum(VI) exists as the simple tetrahedral [MoO₄]²⁻ ion. imoa.info In very strong acidic solutions, the cationic mononuclear species [MoO₂(H₂O)₄]²⁺ is the predominant form. imoa.info For lower oxidation states, true mononuclear homoleptic aqua ions (where water is the only ligand) are also known, such as [Mo(H₂O)₆]³⁺. wikipedia.org
Polynuclear complexes are a dominant feature of molybdenum's aqueous chemistry, especially for the Mo(VI) oxidation state. imoa.info As the pH of a molybdate (B1676688) solution is lowered, condensation reactions occur, leading to the formation of polyoxomolybdates (POMs) with Mo-O-Mo bridges. imoa.info These structures are typically built from distorted MoO₆ octahedra that share edges or vertices. imoa.info Prominent examples include the heptamolybdate ion, [Mo₇O₂₄]⁶⁻, and the octamolybdate ion, [Mo₈O₂₆]⁴⁻. imoa.info
Dinuclear and trinuclear clusters are also significant, particularly in lower oxidation states. These often feature direct metal-metal bonds or are bridged by oxo ligands. Notable examples include the quadruply-bonded Mo(II) dimer [Mo₂(OH₂)₈]⁴⁺, the Mo(V) dimer [Mo₂O₄(H₂O)₆]²⁺, and the trinuclear Mo(IV) cluster [Mo₃O₄(H₂O)₉]⁴⁺. researchgate.netwikipedia.org These polynuclear architectures showcase molybdenum's versatile bonding capabilities, involving terminal aqua ligands, bridging hydroxo or oxo groups, and direct metal-metal interactions. researchgate.net
Influence of Oxidation States on Oxomolybdenum-Water Coordination
The oxidation state of molybdenum profoundly influences the structure, stability, and reactivity of its aqua complexes. Molybdenum can exist in various oxidation states in aqueous solution, from +2 to +6, each giving rise to characteristic coordination geometries and nuclearities. researchgate.net The propensity to form oxo-species and metal-metal bonds is a key feature that varies with the oxidation state. researchgate.net
Oxomolybdenum(II)-Water Complexes
The most well-characterized aqua complex of molybdenum(II) is the dinuclear cation, [Mo₂(OH₂)₈]⁴⁺ . researchgate.net This species is notable for its strong metal-metal quadruple bond, which dictates its structure and chemistry. researchgate.netwikipedia.org The complex adopts an eclipsed conformation where two Mo(II) ions are bridged by four aqua ligands in a paddlewheel-like arrangement, with each molybdenum atom also coordinated to four water molecules. researchgate.net The structure is analogous to other M-M quadruply bonded dimers.
| Complex | Oxidation State | Structure Type | Key Feature | Mo-Mo Bond Distance (Å) |
|---|---|---|---|---|
| [Mo₂(OH₂)₈]⁴⁺ | +2 | Dinuclear | Quadruple Metal-Metal Bond | ~2.12 |
Oxomolybdenum(III)-Water Complexes
Molybdenum(III) aqueous chemistry includes both mononuclear and polynuclear species. The simple hexaaquomolybdenum(III) ion, [Mo(H₂O)₆]³⁺ , has been prepared in acidic media. researchgate.net Kinetic studies on this ion are consistent with an octahedral geometry. researchgate.net
In addition to the mononuclear aqua ion, Mo(III) forms stable dinuclear and trinuclear clusters. A notable dinuclear complex, Mo₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄ , has been synthesized and structurally characterized. nih.gov This compound features an edge-shared bioctahedral structure with two Mo(III) centers bridged by two hydroxide (B78521) ligands. nih.gov A significant feature of this d³-d³ dimer is the presence of a direct Mo-Mo single bond with a bond length of approximately 2.491 Å. nih.gov
Furthermore, trinuclear Mo(IV) clusters can be chemically or electrochemically reduced to form trinuclear Mo(III) species. researchgate.net This reduction is often accompanied by the protonation of bridging oxo ligands. researchgate.net The resulting trinuclear Mo(III) cluster exhibits a characteristic Electron Spin Resonance (ESR) spectrum. researchgate.net
Oxomolybdenum(IV)-Water Complexes
The coordination chemistry of molybdenum(IV) in aqueous solution is dominated by the trinuclear aqua ion, [Mo₃O₄(H₂O)₉]⁴⁺ . researchgate.netresearchgate.net This cluster features an incomplete cuboidal core, with three Mo(IV) atoms, one capping μ₃-oxo ligand, and three bridging μ₂-oxo ligands. researchgate.net Each molybdenum atom is further coordinated by three terminal water molecules, completing a distorted octahedral geometry. researchgate.net
While the trinuclear cluster is the most stable and well-characterized species, evidence also exists for the presence of mononuclear aquomolybdenum(IV) ions in solution. acs.org The formation and reactivity of aqueous Mo(IV) are key aspects of its chemistry, though it has historically been considered prone to disproportionation. acs.org More recent studies have established its stability under certain conditions. A molecular molybdenum-oxo complex, [(PY5Me₂)MoO]²⁺, has been shown to be a pseudo-octahedral Mo(IV)-oxo complex with a short Mo=O bond of 1.685(9) Å. berkeley.edu
| Complex | Structure Type | Core Structure | Coordination Geometry of Mo |
|---|---|---|---|
| [Mo₃O₄(H₂O)₉]⁴⁺ | Trinuclear Cluster | [Mo₃(μ₃-O)(μ₂-O)₃]⁴⁺ | Distorted Octahedral |
| [(PY5Me₂)MoO]²⁺ | Mononuclear | [Mo=O]²⁺ | Pseudo-Octahedral |
Oxomolybdenum(V)-Water Complexes
Molybdenum(V) (a d¹ system) has a strong tendency to form complexes containing the oxomolybdenum(V) cation, [MoO]³⁺. In aqueous solutions, these mononuclear species readily dimerize to form oxo-bridged dinuclear complexes. nih.gov The most common of these is the [Mo₂O₄(H₂O)₆]²⁺ ion, which contains a stable [Mo₂(μ-O)₂]²⁺ core where two Mo(V) centers are bridged by two oxygen atoms. researchgate.netresearchgate.net Each molybdenum atom also has a terminal oxo group and is coordinated by three water molecules. researchgate.net
Mononuclear Mo(V) aqua-chloro complexes have also been studied in hydrochloric acid solutions. researchgate.net Depending on the acid concentration, species such as [MoOCl₅]²⁻ and dinuclear complexes like [Mo₂O₄Cl₆-n(OH₂)n]ⁿ⁻⁴ can be formed. researchgate.net The characterization of these paramagnetic species heavily relies on Electron Paramagnetic Resonance (EPR) spectroscopy, which provides detailed information about the electronic structure and coordination environment of the Mo(V) center. nih.govnih.govnih.gov Pulsed EPR studies have been instrumental in identifying the number and orientation of coordinated water or hydroxide ligands. nih.gov
Oxomolybdenum(VI)-Water Complexes
The aqueous chemistry of molybdenum(VI) is the most extensive and is dominated by a series of pH- and concentration-dependent equilibria between various oxo-aqua species. imoa.info
In alkaline to neutral solutions (pH > 6) with molybdenum concentrations above 10⁻³ M, the primary species is the simple, mononuclear tetrahedral [MoO₄]²⁻ ion, known as the molybdate ion. imoa.info
As the pH is lowered, a series of condensation polymerization reactions occur, leading to the formation of large polynuclear anions called polyoxomolybdates. imoa.info
Heptamolybdate (Paramolybdate): At pH 5-6, the predominant species is the [Mo₇O₂₄]⁶⁻ ion. imoa.info This structure consists of seven edge-sharing MoO₆ octahedra. imoa.info
Octamolybdate: In the pH range of 3-5, the [Mo₈O₂₆]⁴⁻ ion becomes the main species. imoa.info This is also built from linked MoO₆ octahedra. imoa.info
In strongly acidic solutions (e.g., pH < 1), the polymeric anions break down, and the cationic mononuclear species [MoO₂(H₂O)₄]²⁺ is formed. imoa.info This complex has a distorted octahedral geometry with two cis-oxo groups and four coordinated water molecules. imoa.info The existence of various protonated forms of molybdic acid, such as MoO(OH)₃(OH₂)₂⁺ and Mo(OH)₄(OH₂)₂²⁺, has also been proposed based on computational and Raman spectroscopy studies. imoa.info
| pH Range | Predominant Species | Nuclearity | Structural Core |
|---|---|---|---|
| > 6 | [MoO₄]²⁻ | Mononuclear | Tetrahedral MoO₄ |
| 5 - 6 | [Mo₇O₂₄]⁶⁻ | Polynuclear (Heptamer) | 7 Edge-sharing MoO₆ Octahedra |
| 3 - 5 | [Mo₈O₂₆]⁴⁻ | Polynuclear (Octamer) | 8 Linked MoO₆ Octahedra |
| < 1 | [MoO₂(H₂O)₄]²⁺ | Mononuclear | cis-[MoO₂]²⁺ |
The coordination of water molecules is a critical aspect of these structures, either as terminal ligands in cationic species or being consumed during the condensation reactions that form the polyanionic clusters. imoa.info
Ligand Field Effects on Oxomolybdenum-Water Complex Structures
Water (H₂O), in contrast, is generally considered a weak-field ligand, primarily acting as a σ-donor through one of its oxygen lone pairs. In the context of an oxomolybdenum-aqua complex, the d-orbitals of the molybdenum center are split into different energy levels. For an octahedral complex, the d-orbitals split into a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). The strong π-donating oxo ligand causes a large energy splitting, while the weaker aqua ligand has a smaller effect.
A significant aspect of ligand field effects in these complexes is the trans influence, a thermodynamic effect where a ligand influences the length of the bond trans to it. The strong Mo=O bond weakens the bond of the ligand positioned opposite to it. In an oxomolybdenum-water complex, this means that the Mo-OH₂ bond trans to the Mo=O bond is expected to be longer and weaker than a Mo-OH₂ bond cis to the Mo=O bond. This bond labilization is a direct consequence of the oxo ligand's strong σ-donating character, which competes for the same metal d-orbitals as the trans aqua ligand. researchgate.netosti.gov
Structural Isomerism and Conformations in Oxomolybdenum-Aqua Systems
Oxomolybdenum-aqua complexes can exhibit various forms of structural isomerism and exist in different conformations, depending on the coordination number, the oxidation state of the molybdenum, and the nature of other coordinated ligands.
Geometric Isomerism: A common type of isomerism in octahedral oxomolybdenum-aqua complexes is cis-trans isomerism. figshare.com For dioxomolybdenum(VI) species containing aqua ligands, such as [MoO₂(H₂O)₄]²⁺, the two oxo ligands can be arranged either adjacent to each other (cis isomer, with an O=Mo=O angle of approximately 90°) or opposite to each other (trans isomer, with an O=Mo=O angle of 180°). The cis configuration is overwhelmingly favored in dioxomolybdenum(VI) complexes due to electronic factors. The d⁰ Mo(VI) center can maximize π-bonding with the two oxo ligands by using two different d-orbitals (e.g., dxz and dyz), which is possible in a cis arrangement. In a trans arrangement, both oxo ligands would compete for the same d-orbital, making the π-bonding less effective.
Hydrate (B1144303) Isomerism: This is a type of ionization isomerism where a water molecule can be either directly coordinated to the metal ion or present as a molecule of hydration within the crystal lattice. nih.gov For example, a crystalline compound with the empirical formula [MoOCl₃(H₂O)₂] could potentially exist as different hydrate isomers, such as [MoOCl₃(H₂O)₂] or [MoOCl₃(H₂O)]Cl·H₂O, where a chloride ion has exchanged places with a water molecule in the coordination sphere.
Conformational Isomers: In polynuclear oxomolybdenum-aqua complexes, different spatial arrangements of the bridging and terminal ligands can lead to conformational isomers. For instance, in dinuclear complexes with bridging hydroxo or oxo groups, the orientation of the terminal oxo and aqua ligands relative to the Mo-Mo axis can vary. The flexibility of ligand backbones in more complex systems can also lead to different stable conformations.
Advanced Spectroscopic Techniques for Structural Determination of Oxomolybdenum-Water Species
A variety of advanced spectroscopic techniques are indispensable for the detailed structural elucidation of oxomolybdenum-water complexes in both the solid state and in solution.
X-ray Diffraction Studies of Crystalline Oxomolybdenum-Water Complexes
Studies on various oxomolybdenum complexes have revealed key structural features. For instance, in octahedral cis-dioxomolybdenum(VI) complexes, the Mo=O bond distances are typically short, in the range of 1.69 to 1.77 Å, indicative of a strong double bond character. nih.gov The Mo-OH₂ bond length is significantly longer, reflecting a weaker single bond. As predicted by the trans influence, any ligand positioned trans to a Mo=O bond will have a longer bond to the molybdenum center. ias.ac.in
For example, in the structure of [MoO₂Br₂(H₂O)₂], the two water molecules are coordinated to the molybdenum center. rsc.org The geometry around the molybdenum atom in such complexes is typically a distorted octahedron. chem-soc.sinih.gov Molybdenum trioxide dihydrate, MoO₃·2H₂O, has a crystal structure where MoO₆ octahedra are linked, and both coordinated and crystal water molecules are present. researchgate.netias.ac.in
Table 1: Selected Bond Lengths from X-ray Diffraction Data for Oxomolybdenum Complexes
| Compound | Mo=O Bond Length (Å) | Mo-OH₂ Bond Length (Å) | Reference |
|---|---|---|---|
| cis-[MoO₂Br₂(H₂O)₂] | ~1.70 | Varies | rsc.org |
| MoO₃·2H₂O | 1.694 - 1.800 | 2.054, 2.288 | ias.ac.in |
| [MoOCl₂(PEt₂Ph)₃] | 1.676 | - | rsc.org |
Vibrational Spectroscopy (IR, Raman) for Oxo and Aqua Ligand Characterization
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the presence and bonding characteristics of oxo and aqua ligands in molybdenum complexes. The stretching vibrations of the Mo=O and Mo-OH₂ bonds give rise to characteristic bands in the vibrational spectra.
The Mo=O stretching vibration (ν(Mo=O)) typically appears as a strong, sharp band in the high-frequency region of the spectrum, usually between 900 and 1000 cm⁻¹. For cis-dioxomolybdenum(VI) complexes, which have a MoO₂²⁺ core, two characteristic bands are observed: the symmetric (ν_sym(O=Mo=O)) and asymmetric (ν_asym(O=Mo=O)) stretches. chem-soc.si For example, the complex [Mo₂O₅(H₂O)₆]²⁺ exhibits bands at 952 cm⁻¹ (ν_sym(Mo=O)) and 925 cm⁻¹ (ν_asym(Mo=O)). rsc.org
The vibrations associated with the coordinated aqua ligand are also observable. The Mo-OH₂ stretching vibration occurs at lower frequencies, typically in the 400-500 cm⁻¹ range. The internal vibrational modes of the water molecule itself (stretching and bending) can also be observed, often shifted from their positions in free water, indicating coordination to the metal center. For instance, in MoO₃·H₂O, bands related to water librational modes (rocking, wagging, and twisting) have been identified. ias.ac.in
Table 2: Characteristic Vibrational Frequencies for Oxomolybdenum-Aqua Species
| Species | ν_sym(Mo=O) (cm⁻¹) | ν_asym(Mo=O) (cm⁻¹) | Other Characteristic Bands (cm⁻¹) | Reference |
|---|---|---|---|---|
| [Mo₂O₅(H₂O)₆]²⁺ | 952 | 925 | 830 (ν(Mo-O-Mo)) | rsc.org |
| MoO₃·H₂O | 960 (Raman), 950 (IR) | 883, 792 | ~3140 (O-H stretch) | ias.ac.in |
| MoO₃·2H₂O | 957, 929 (Raman) | 897, 860, 810 (IR) | ~3300 (O-H stretch), 1610 (H-O-H bend) | ias.ac.in |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis
NMR spectroscopy is a primary technique for investigating the structure and dynamics of oxomolybdenum-aqua species in solution. Molybdenum-95 (⁹⁵Mo) and Oxygen-17 (¹⁷O) are the most informative nuclei for these studies.
⁹⁵Mo NMR provides information about the electronic environment and coordination geometry of the molybdenum center. The chemical shift of ⁹⁵Mo is highly sensitive to the nature and number of ligands, the coordination number, and the presence of oxo groups. For instance, cationic oxospecies such as MoO₂²⁺(aq) have been observed with ⁹⁵Mo chemical shifts in the range of -62 to -69 ppm. nih.govresearchgate.net The chemical shifts for halogenated aqua complexes like [MoO₂Cl₂(H₂O)₂] and [MoO₂Br₂(H₂O)₂] appear at distinct positions (157 ppm and 217 ppm, respectively), demonstrating the sensitivity of ⁹⁵Mo NMR to the ligand environment. rsc.org
¹⁷O NMR is particularly useful for directly probing both the oxo and aqua ligands. The chemical shifts of ¹⁷O can distinguish between terminal oxo groups (Mo=O), bridging oxo groups (Mo-O-Mo), coordinated water molecules (Mo-OH₂), and bulk water. This allows for the detailed characterization of different polyoxomolybdate species and their protonation states in aqueous solution. researchgate.netnih.govacs.org
Table 3: Representative ⁹⁵Mo NMR Chemical Shifts for Oxomolybdenum-Aqua Species
| Species | ⁹⁵Mo Chemical Shift (δ, ppm) | Solvent/Conditions | Reference |
|---|---|---|---|
| MoO₂²⁺(aq) | -62 to -69 | Aqueous HClO₄ | nih.govresearchgate.net |
| [Mo₂O₅(H₂O)₆]²⁺ | -63 | Aqueous acid | rsc.org |
| [MoO₂Cl₂(H₂O)₂] | 157 | Organic extract | rsc.org |
| [MoO₂Br₂(H₂O)₂] | 217 | Organic extract | rsc.org |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Oxomolybdenum-Water Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for studying species with unpaired electrons. Therefore, it is applied to oxomolybdenum-water complexes where molybdenum is in a paramagnetic oxidation state, most commonly Mo(V) (a d¹ system). wikipedia.org
The EPR spectrum provides information about the electronic structure of the paramagnetic center through the g-tensor and hyperfine coupling constants. The g-tensor is sensitive to the ligand field environment and the symmetry of the complex. The hyperfine coupling arises from the interaction of the electron spin with the nuclear spins of molybdenum (⁹⁵Mo and ⁹⁷Mo, both with I = 5/2) and other ligand atoms with non-zero nuclear spin (e.g., ¹H from water, ¹⁷O).
Computational studies using Density Functional Theory (DFT) have been employed to calculate the EPR parameters for Mo(V) complexes, including aqua complexes like [Mo(V)OX₄(H₂O)]⁻. nih.gov These calculations show that the EPR parameters are sensitive to the molecular geometry, such as the Mo=O bond distance. nih.gov Comparing experimental EPR spectra with these calculations helps in the structural assignment of paramagnetic Mo(V)-aqua species. prisner.denih.gov In studies of molybdoenzymes, EPR has been used to investigate the coordination environment of Mo(V), including the potential coordination of water molecules. nih.gov
Synthetic Methodologies for Oxomolybdenum Water Complexes
Rational Design and Directed Synthesis of Specific Oxomolybdenum-Aqua Species
The rational design and directed synthesis of specific oxomolybdenum-aqua species involve a deliberate and predictable approach to constructing desired molecular architectures. This strategy relies on a deep understanding of the coordination chemistry of molybdenum, including preferred coordination geometries, oxidation states, and the nature of the supporting ligands. By carefully selecting ligands and reaction conditions, chemists can guide the self-assembly of molybdenum precursors into targeted structures containing coordinated water molecules.
One approach involves the use of polydentate ligands that can occupy a specific number of coordination sites on the molybdenum center, leaving the remaining sites available for water coordination. For instance, the pentadentate ligand 2,6-bis(1,1-bis(2-pyridyl)ethyl)pyridine (PY5Me2) has been utilized in the synthesis of molybdenum-oxo complexes that can catalytically generate hydrogen from water. berkeley.edu The synthesis begins with the metallation of the ligand with a molybdenum(II) precursor, followed by reaction with water, which leads to the formation of a Mo(IV)-oxo complex with the evolution of hydrogen. berkeley.edu This demonstrates the rational design of a functional oxomolybdenum complex where water is a key reactant.
The synthesis of cationic mono-oxo Mo(IV) PNP pincer complexes of the type [Mo(PNPMe-iPr)(O)X]+ (where X = I, Br) from [Mo(PNPMe-iPr)(CO)X2] highlights the crucial role of both molecular oxygen and water in the formation of the Mo≡O bond. nih.gov Isotope labeling studies using H218O have confirmed that water is the source of the oxo ligand in these complexes. nih.govresearchgate.net This directed synthesis yields coordinatively unsaturated compounds with a strong Mo≡O triple bond. researchgate.net
Furthermore, the synthesis of a molecular molybdenum-oxo catalyst capable of generating hydrogen from water underscores the potential of rational design. berkeley.edu This complex is synthesized from a molybdenum(II) iodide precursor and the PY5Me2 ligand, and its interaction with water is central to its catalytic activity. berkeley.edu The deliberate choice of the ligand system facilitates the desired reactivity with water.
| Precursor Complex | Ligand | Resulting Oxomolybdenum-Aqua Species/Product | Key Feature |
| MoI2(CO)3(MeCN)2 | 2,6-bis(1,1-bis(2-pyridyl)ethyl)pyridine (PY5Me2) | (PY5Me2)MoO2 | Catalytically generates H2 from water. berkeley.edu |
| [Mo(PNPMe-iPr)(CO)X2] (X=I, Br) | PNP pincer ligand | [Mo(PNPMe-iPr)(O)X]+ | Water acts as the oxygen source for the Mo≡O bond. nih.govresearchgate.net |
Hydrothermal and Solvothermal Synthetic Routes to Oxomolybdenum-Water Materials
Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials, including oxomolybdenum-water complexes, from aqueous or non-aqueous solutions at elevated temperatures and pressures. These methods can promote the formation of unique structures and morphologies that are not accessible under ambient conditions.
Hydrothermal synthesis has been successfully employed to produce MoO3 nanobelts from recycled industrial molybdenum-based waste. mdpi.com The process involves dissolving the precursor in hydrogen peroxide, followed by hydrothermal treatment in a Teflon-lined autoclave at 180 °C for 3 hours. mdpi.com This approach is noted for being a low-cost and scalable method. mdpi.com Similarly, the hydrothermal reaction of molybdenum(II) acetate (B1210297) with squaric acid in degassed and deionized water at 150 °C yields a dinuclear molybdenum(III) hydroxy squarate, Mo2(μ-OH)2(μ-C4O4)2(H2O)4·2H2O, which features coordinated water molecules and a Mo–Mo bond. nih.gov
Solvothermal synthesis, a variation of the hydrothermal method using non-aqueous solvents, has been used to prepare mixed molybdenum-tungsten oxides. acs.org In a typical procedure, molybdenum(V) chloride and tungsten(VI) chloride are dissolved in ethanol (B145695) and heated in an autoclave at 180 °C for 12 hours. acs.org This method yields uniform microspheres of Mo1−xWxO3−y. acs.org Another example is the synthesis of MoO3-graphene nanocomposites via a low-temperature solvothermal treatment in a mixed solvent of ethylene (B1197577) glycol and deionized water. researchgate.net
These methods offer a versatile platform for the synthesis of a wide range of oxomolybdenum-water materials with controlled composition, structure, and morphology.
| Method | Precursors | Solvent | Temperature | Product |
| Hydrothermal | Recycled Mo-based industrial waste, H2O2 | Water | 180 °C | MoO3 nanobelts mdpi.com |
| Hydrothermal | Molybdenum(II) acetate, Squaric acid | Water | 150 °C | Mo2(μ-OH)2(μ-C4O4)2(H2O)4·2H2O nih.gov |
| Solvothermal | Molybdenum(V) chloride, Tungsten(VI) chloride | Ethanol | 180 °C | Mo1−xWxO3−y microspheres acs.org |
| Solvothermal | Graphene, Ammonium (B1175870) molybdate (B1676688) tetrahydrate | Ethylene glycol/Water | Not specified | MoO3-graphene nanocomposite researchgate.net |
Precursor Chemistry in Oxomolybdenum-Water Complex Synthesis
The choice of precursor is a critical factor in the synthesis of oxomolybdenum-water complexes, as it significantly influences the structure and properties of the final product. Different molybdenum precursors, with varying oxidation states and ligand environments, can lead to a diverse array of oxomolybdenum-aqua species.
Ammonium molybdate tetrahydrate, ((NH4)6Mo7O24·4H2O), is a commonly used precursor due to its solubility in water and reactivity. It has been employed in the synthesis of amorphous MoSx nanosheets through a modified Müller method, where it is dissolved in deionized water and reacted with ammonium sulfide (B99878). mdpi.com This precursor is also used in the solvothermal synthesis of MoO3-graphene composites. researchgate.net
Molybdenum oxides, such as MoO3, are also important precursors. For instance, MoO3 is used in the mechanochemical synthesis of the isopolyoxometalate heptamolybdate by ball milling with ammonium or potassium bicarbonate and a small amount of water. nih.gov
In the realm of discrete molecular complexes, organometallic precursors are often utilized. The reaction of chlorotrisulfidomolybdate, [PPh4][MoClS3], with a tridentate ligand in THF has been shown to yield novel oxomolybdenum complexes where a terminal sulfido ligand is substituted by an oxo group, likely from residual water. researchgate.net This highlights how the precursor's ligand set can be modified during the reaction to incorporate oxo and potentially aqua ligands. The synthesis of a molybdenum(IV) acetylene (B1199291) complex can be achieved by the substitution of a coordinated PMe3 ligand by acetylene on a molybdenum(IV) center, which can also coordinate with water. acs.org
The rich aqueous chemistry of molybdenum is evident from the variety of aqua ions that can be formed, spanning five different oxidation states. researchgate.net The propensity of molybdenum to form metal-metal bonds, particularly in lower oxidation states, contributes to this diversity, with precursors often being dinuclear or cluster species. researchgate.net
| Precursor | Synthetic Method | Resulting Product Type |
| Ammonium molybdate tetrahydrate | Modified Müller method/Solvothermal | Amorphous MoSx nanosheets, MoO3-graphene composites researchgate.netmdpi.com |
| Molybdenum trioxide (MoO3) | Mechanochemistry | Heptamolybdate (iso-polyoxometalate) nih.gov |
| [PPh4][MoClS3] | Ligand substitution | Mononuclear and dinuclear oxomolybdenum complexes researchgate.net |
| Molybdenum(IV) phosphine (B1218219) complex | Ligand substitution | Molybdenum(IV) acetylene complex acs.org |
Mechanochemical Approaches for Oxomolybdenum-Water Compound Preparation
Mechanochemistry, which involves chemical transformations induced by mechanical energy, offers a solvent-free or low-solvent alternative to traditional solution-based syntheses. This approach can lead to the formation of novel materials and can be more environmentally friendly.
The synthesis of polyoxometalates (POMs), a class of metal-oxo clusters, has been successfully achieved through mechanochemistry. nih.gov For example, the isopolyoxometalate heptamolybdate, (NH4)6Mo7O24·4H2O, can be synthesized by ball milling molybdenum trioxide (MoO3) and ammonium bicarbonate with the addition of a small amount of water. nih.gov The reaction is typically complete within 30 minutes and yields a highly crystalline product without the need for further purification. nih.gov
This mechanochemical route has also been extended to the synthesis of heteropolyoxometalates, such as those of the Strandberg and Keggin types, by grinding molybdenum oxide with potassium or ammonium carbonate and phosphate. nih.gov The stoichiometry of the starting materials and the choice of liquid used for grinding are key parameters for controlling the final product. nih.gov
The development of mechanochemical methods for the synthesis of oxomolybdenum-water compounds is a promising area of research that can provide access to new materials with unique properties and offers a more sustainable synthetic approach.
| Product | Precursors | Mechanical Method | Key Features |
| Heptamolybdate ((NH4)6Mo7O24·4H2O) | MoO3, NH4HCO3, Water | Ball milling | Rapid (30 min), high crystallinity, no purification needed. nih.gov |
| Strandberg-type POMs | MoO3, K2CO3/ (NH4)2CO3, Phosphate source | Grinding | Stoichiometric control of the product. nih.gov |
| Keggin-type POMs | MoO3, K2CO3/ (NH4)2CO3, Phosphate source | Grinding | Control over product formation by varying starting materials. nih.gov |
Ligand Exchange Reactions in Oxomolybdenum-Aqua Complex Synthesis
Ligand exchange reactions are a fundamental process in coordination chemistry and a versatile tool for the synthesis of new complexes, including oxomolybdenum-aqua species. In these reactions, one or more ligands in a coordination complex are replaced by other ligands. The formation of many oxomolybdenum-water complexes in aqueous solution can be viewed as a series of ligand exchange reactions where water molecules displace or are displaced by other ligands.
The study of water exchange rates in aqua ions provides insight into the lability of the metal center and its propensity to undergo ligand substitution. ualberta.ca For transition metal aqua ions, the rate of anation (the replacement of a coordinated water molecule by an anion) is often similar to the rate of water exchange, suggesting a dissociative mechanism where the dissociation of a water ligand is the rate-determining step. ualberta.ca
A practical example of ligand exchange is the reaction of the hexaaquacobalt(II) ion with concentrated hydrochloric acid, where six water molecules are replaced by four chloride ions. chemguide.co.uk Although this example does not involve molybdenum, the principles are transferable. The high concentration of the incoming ligand (chloride) drives the equilibrium towards the product. chemguide.co.uk
In the context of oxomolybdenum complexes, the synthesis of a molybdenum(IV) acetylene complex has been achieved through the substitution of a coordinated PMe3 ligand by acetylene. acs.org This demonstrates the replacement of a non-aqua ligand to form a new complex that could potentially coordinate water.
Furthermore, the formation of oxo- and oxoperoxo-molybdenum(VI) complexes with aryl hydroxamates involves the reaction of a molybdenum precursor, prepared by dissolving MoO3 in H2O2, with hydroxamic acids. researchgate.net This process entails the substitution of aqua or peroxo ligands by the hydroxamate ligands.
The study of ligand exchange reactions is crucial for understanding the formation and reactivity of oxomolybdenum-aqua complexes in solution and for designing synthetic routes to new materials.
| Starting Complex Type | Incoming Ligand | Product Type | Significance |
| Metal-aqua ion | Anion (e.g., Cl-) | Metal-anion complex | Demonstrates the principle of anation and the effect of ligand concentration. chemguide.co.uk |
| Molybdenum(IV)-phosphine complex | Acetylene | Molybdenum(IV)-acetylene complex | Example of non-aqua ligand substitution to form a reactive complex. acs.org |
| Molybdenum-peroxo species | Aryl hydroxamates | Oxo- and oxoperoxo-molybdenum(VI) hydroxamates | Synthesis of catalytically active complexes via ligand exchange. researchgate.net |
| Transition metal aqua ions | H2O | Isotopically labeled metal-aqua ion | Elucidates the mechanism and kinetics of ligand substitution. ualberta.ca |
Reaction Mechanisms and Pathways Involving Oxomolybdenum Water Species
Oxygen Atom Transfer (OAT) Mechanisms in Oxomolybdenum-Water Catalysis
Oxygen atom transfer (OAT) is a hallmark of molybdenum chemistry and a key step in the catalytic cycles of molybdoenzymes. These enzymes catalyze the transfer of an oxygen atom to or from a substrate, a process critical for various metabolic pathways. The presence of a water ligand in synthetic model complexes provides valuable insights into these biological reactions.
Intermolecular OAT involves the transfer of an oxygen atom from the oxomolybdenum complex to an external substrate. In the context of oxomolybdenum-water species, this typically involves the Mo(VI) center being reduced to Mo(IV) after transferring one of its oxo ligands. The catalytic cycle is then completed by the reoxidation of the Mo(IV) species, often by water or another oxygen source.
The general mechanism can be represented as: L(H₂O)Mo(VI)O₂ + S → L(H₂O)Mo(IV)O + SO L(H₂O)Mo(IV)O + H₂O → L(H₂O)Mo(VI)O₂ + 2H⁺ + 2e⁻
Density Functional Theory (DFT) studies have been instrumental in elucidating the intricacies of these reactions. For instance, in the OAT reaction from a sulfoxide (B87167) to a phosphine (B1218219) catalyzed by a [MoO₂]²⁺ core, the dioxometal complex can act as either an oxidizing agent or a Lewis acid, with the latter pathway being favored. researchgate.net The reaction kinetics can be influenced by substituents on the substrate; for example, in the reaction of an oxo-bridged Mo(V) complex with pyridine-N-oxides, electron-releasing substituents on the pyridine-N-oxide slow down the reaction rate. nova.edu This suggests that the N-O bond strength of the substrate is a determining factor in the rate of the Mo-O bond cleavage in the precursor complex. nova.edu
Table 1: Factors Influencing Intermolecular OAT Rates
| Factor | Observation | Implication on Mechanism |
|---|---|---|
| Electronic Properties of Substrate | Electron-releasing groups on pyridine-N-oxide decrease the reaction rate. nova.edu | The strength of the substrate's N-O bond influences the rate-determining step. nova.edu |
| Catalyst Core Function | The [MoO₂]²⁺ core can act as a Lewis acid, which is the preferred pathway over its role as an oxidizing agent. researchgate.net | The mechanism involves the coordination of the substrate to the molybdenum center. |
| Solvent | Reaction kinetics are highly dependent on the solvent used. whiterose.ac.uk | The solvent can play a role in stabilizing transition states or intermediates. |
Intramolecular OAT involves the transfer of an oxygen atom between ligands coordinated to the same molybdenum center. While less common than intermolecular OAT, this process is significant in certain isomerization and rearrangement reactions. A coordinated water molecule can participate in these processes, potentially by facilitating proton transfer or by altering the coordination geometry of the complex to bring the reacting ligands into proximity.
An example of an intramolecular process is the oxygenation of arene C-H and C-F bonds by certain iron complexes, which occurs through the formation of a terminal iron-oxo intermediate followed by the transfer of the oxygen atom. sci.am Although this example involves iron, similar principles can apply to molybdenum systems where a ligand is oxidized by a cis-oxo group.
Proton-Coupled Electron Transfer (PCET) Mechanisms in Oxomolybdenum-Water Systems
Proton-coupled electron transfer (PCET) is a fundamental process in which both a proton and an electron are transferred, often in a concerted manner. nih.gov In oxomolybdenum-water systems, PCET is crucial for modulating the redox properties of the metal center and is integral to many catalytic cycles, including water oxidation. nih.govrsc.org The reduction of a Mo(VI)O₂ species is often coupled with proton transfer to form Mo(V)(O)(OH) or Mo(IV)(O)(OH₂). nih.gov
The mechanism of PCET can be either stepwise (ET followed by PT, or PT followed by ET) or concerted (EPT, where the electron and proton transfer simultaneously). nih.govacs.org The specific pathway is influenced by the pH of the solution. nih.govacs.org For instance, in the oxidation of water at a BiVO₄ interface, a process relevant to understanding metal oxide catalysis, it has been shown that proton transfer precedes electron transfer and is the rate-determining step. nih.gov
The presence of water is critical, as it can act as both a proton donor and acceptor. In some systems, individual water molecules or clusters can facilitate proton transfer, although water itself is a weak acid and base. nih.gov
Water-Assisted Proton Relays and Hydrogen Transfer in Oxomolybdenum Reactions
Coordinated and solvent water molecules can form hydrogen-bonding networks that act as proton relays, facilitating the transfer of protons over significant distances. This is particularly important in enzymatic systems and their synthetic analogues. scispace.comnih.gov A water-assisted proton relay can lower the activation barrier for proton transfer compared to an unassisted pathway. nih.gov
These proton relays are essential for the efficient regeneration of the catalyst and for maintaining the catalytic cycle. chemrxiv.org The mechanism often involves a Grotthuss-type shuttling of protons through a chain of hydrogen-bonded water molecules. In the context of oxomolybdenum chemistry, this can be crucial for the protonation of an oxo ligand to generate a more reactive hydroxyl or aqua species.
Oxidative Addition and Reductive Elimination Pathways in Oxomolybdenum-Water Chemistry
Oxidative addition and reductive elimination are key elementary steps in organometallic chemistry and are relevant to the reactivity of oxomolybdenum-water complexes. wikipedia.org Oxidative addition involves an increase in both the oxidation state and coordination number of the metal center. wikipedia.orglibretexts.orglibretexts.org The reverse process is reductive elimination, where the oxidation state and coordination number decrease. wikipedia.orglibretexts.org
For an oxomolybdenum-water system, the oxidative addition of a substrate to a Mo(IV) center could lead to a Mo(VI) species. Conversely, the reductive elimination from a Mo(VI) complex could form a new bond and a Mo(IV) center. These processes are fundamental to catalytic cycles involving the activation of small molecules. wikipedia.orgresearchgate.net For reductive elimination to occur, the two groups to be eliminated should typically be adjacent to each other in the metal's coordination sphere. wikipedia.org
Table 2: Characteristics of Oxidative Addition and Reductive Elimination
| Process | Change in Oxidation State | Change in Coordination Number | Favored by |
|---|---|---|---|
| Oxidative Addition | Increase by 2 | Increase by 2 | Electron-rich metal centers with a low oxidation state. libretexts.org |
| Reductive Elimination | Decrease by 2 | Decrease by 2 | Metal centers in a higher oxidation state and the formation of a stable product. |
Ligand Rearrangements and Coordinative Flexibility in Oxomolybdenum-Aqua Reaction Intermediates
The intermediates in oxomolybdenum-catalyzed reactions are often coordinatively flexible, allowing for ligand rearrangements that can facilitate subsequent reaction steps. A coordinated water molecule can influence this flexibility through hydrogen bonding or by participating in ligand exchange processes.
For example, the attack of an acetonitrile molecule on a [Tp*Mo(IV)OCl(OPMe₃)] complex leads to the dissociation of the Mo-OPMe₃ bond and the formation of a Mo-NCCH₃ bond through a hepta-coordinated transition state. nih.gov This highlights the ability of the molybdenum center to expand its coordination sphere to accommodate incoming ligands, a process that can be influenced by the presence of an aqua ligand. The coordinative flexibility is also evident in the slipping of a cyclopentadienyl (B1206354) (Cp) ring from η⁵ to η¹ upon the coordination of an oxygen atom to a molybdenum center. rsc.org This rearrangement accommodates the new oxo ligand and demonstrates the dynamic nature of the coordination sphere.
Kinetic Studies of Oxomolybdenum-Water Mediated Reactions
Kinetic studies are fundamental to understanding the mechanisms of chemical reactions mediated by oxomolybdenum-water species. By examining reaction rates under various conditions, researchers can elucidate reaction pathways, identify rate-determining steps, and characterize transition states. Such studies often involve monitoring the change in concentration of reactants or products over time, frequently using techniques like UV-visible spectroscopy.
Detailed research findings have revealed that reactions involving oxomolybdenum complexes can follow various kinetic models, including pseudo-first-order and second-order kinetics. The rates of these reactions are influenced by factors such as the concentration of reactants, the nature of the ligands coordinated to the molybdenum center, and temperature.
One area of focus has been oxygen atom transfer (OAT) reactions, which are central to the function of many molybdoenzymes. Kinetic analyses of model systems provide insight into these biological processes. For instance, studies on the acid-facilitated conversion of an oxomolybdenum(IV) complex, [TpMoIVOCl(OPR3)], to [TpMoIVOCl(NCCH3)] in the presence of pyridinium triflate (HPyr+) showed that the reaction follows pseudo-first-order kinetics. nih.gov The observed rate constant (kobs) demonstrated a linear dependence on the concentration of the pyridinium ion, indicating a second-order rate constant (k2) of 6.4(7) × 10-1 M-1s-1 at 10 °C. nih.gov
Temperature dependence studies are also crucial for determining the activation parameters of a reaction, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡). An Eyring plot analysis for the aforementioned pyridinium-facilitated reaction yielded a ΔH‡ of +84(3) kJ/mol and a ΔS‡ of +16(11) J/(mol·K). nih.gov These values provide deeper understanding of the energy profile and the degree of order in the transition state of the reaction.
Table 1: Activation Parameters for the Conversion of [Tp*MoIVOCl(OPMe3)]
Comparison of activation parameters for the solvolysis of [Tp*MoIVOCl(OPMe3)] in acetonitrile (CH3CN) with and without the presence of an acid facilitator (HPyr+). Data sourced from kinetic studies over a temperature range of +15 °C to -15 °C. nih.gov
| Condition | ΔH‡ (kJ/mol) | ΔS‡ (J/(mol·K)) |
|---|---|---|
| With HPyr+ | +84(3) | +16(11) |
| Without HPyr+ | +87(1) | - |
The formation of other oxomolybdenum complexes has also been kinetically characterized. For example, the reaction to form oxo-carboxylato-molybdenum(VI) bis-dithiolene complexes, MoVIO(p-X-OBz)L2, from MoVIOL2 and a benzoate ligand was found to obey first-order kinetics. rsc.org The observed first-order rate constant (kobs) was independent of the benzoate concentration but was sensitive to the electronic nature of the para-substituent on the benzoate. rsc.org Electron-withdrawing groups were found to increase the rate of reaction. rsc.org
Table 2: First-Order Rate Constants for the Formation of MoVIO(p-X-OBz)L2
Observed first-order rate constants (kobs) for the conversion of an intermediate to the final oxo-carboxylato-molybdenum(VI) complex, showing the effect of different para-substituents (X) on the benzoate ligand. rsc.org
| Substituent (X) | kobs (× 10-3 s-1) |
|---|---|
| Cl (electron-withdrawing) | 65.8 |
| H (neutral) | 7.2 |
| OMe (electron-donating) | 1.4 |
In other systems, such as the reduction of nitrate (B79036) by monomeric oxo Mo(V) complexes, the reaction was found to be first-order with respect to nitrate and half-order with respect to the Mo(V) complex, with an average rate constant reported as 2.14 (±0.072) × 10−3 mol−1s−1. rsc.org Furthermore, kinetic studies on the thermal decomposition of certain di-oxo-molybdenum (VI) hydrazone complexes have shown that their decomposition follows a pseudo-first-order reaction pathway. These varied findings underscore the complexity of reactions involving oxomolybdenum species and the power of kinetic analysis in unraveling their intricate mechanisms.
Redox Chemistry of Oxomolybdenum Water Systems
Electrochemical Characterization of Oxomolybdenum-Aqua Redox Couples
The electrochemical behavior of oxomolybdenum-aqua species is characterized by a series of redox couples, primarily involving the Mo(VI), Mo(V), and Mo(IV) oxidation states. These transitions are readily studied using techniques like cyclic voltammetry, which reveals the potentials at which electron transfer occurs.
In aqueous solutions, the Mo(VI)/Mo(V) and Mo(V)/Mo(IV) couples are the most prominent. The formal potentials for these couples are highly dependent on the specific coordination environment of the molybdenum center, including the number of oxo ligands and coordinated water molecules. For instance, the reduction of a cis-dioxo Mo(VI) complex to a Mo(V) species, and subsequently to Mo(IV), involves sequential one-electron transfers. These processes are often quasi-reversible, indicating that the electron transfer is followed by changes in the coordination sphere.
The nature of other ligands present in the complex significantly modulates the redox potentials. For example, replacing oxygen donor ligands with sulfur donors can shift the reduction potentials. Studies on oxomolybdenum(V) complexes have shown that the potentials for both the Mo(VI)/Mo(V) oxidation and the Mo(V)/Mo(IV) reduction are linearly dependent on the electronic influence of substituents on ancillary ligands. This highlights the sensitivity of the molybdenum center's electron affinity to its environment.
Table 1: Representative Redox Processes for Oxomolybdenum Species
| Redox Couple | Typical Process | Influencing Factors |
|---|---|---|
| Mo(VI)/Mo(V) | [MoO₂(H₂O)ₓ]²⁺ + e⁻ ⇌ [MoO(OH)(H₂O)ₓ]²⁺ | pH, Ligand Donor Atoms, Solvent |
| Mo(V)/Mo(IV) | [MoO(OH)(H₂O)ₓ]²⁺ + e⁻ ⇌ [Mo(OH)₂(H₂O)ₓ]²⁺ | pH, Ligand Field Strength |
| Mo(VI)/Mo(IV) | [MoO₂(H₂O)ₓ]²⁺ + 2e⁻ + 2H⁺ ⇌ [MoO(H₂O)ₓ₊₁]²⁺ | Coupled Proton/Electron Transfer |
Interconversion of Molybdenum Oxidation States in Aqueous Media
Molybdenum exhibits a remarkable facility for interconversion between its various oxidation states in aqueous solutions, a property that is fundamental to its catalytic activity. The most stable and common state in oxygenated water is Mo(VI), typically existing as the molybdate (B1676688) anion, [MoO₄]²⁻. nih.gov However, under reducing conditions, Mo(VI) can be readily converted to lower oxidation states.
The reduction of Mo(VI) can proceed via two main pathways:
Sequential one-electron transfers: This involves the formation of a stable Mo(V) intermediate. This stepwise process is often coupled with proton transfer, particularly in aqueous media. acs.org For example, the reduction of a Mo(VI) dioxo species to Mo(IV) can occur via a Mo(V) intermediate, with each electron transfer step being accompanied by the uptake of protons. acs.org
Direct two-electron transfer: In some reactions, Mo(VI) can be directly reduced to Mo(IV). This is characteristic of oxygen atom transfer (OAT) reactions, where a substrate is oxidized by accepting an oxygen atom from a Mo(VI) center, which is consequently reduced to Mo(IV). molybdenumconsortium.orgnih.gov
The reduction of Mo(VI) in acidic aqueous solutions can lead to the formation of intensely colored mixed-valence Mo(V)/Mo(VI) species known as "molybdenum blues". imoa.infonih.gov Further reduction, for example with a strong reducing agent like zinc metal, can produce Mo(III) species, which often appear as red or brown solutions. imoa.info The re-oxidation of these reduced species by air (O₂) will eventually regenerate the colorless Mo(VI) state. imoa.info
Role of Oxomolybdenum-Water Species in Electron Transfer Chains
Oxomolybdenum-water species are crucial components of biological electron transfer chains, particularly in a wide variety of enzymes known as oxidoreductases. acs.org These enzymes catalyze fundamental reactions in the global carbon, nitrogen, and sulfur cycles. molybdenumconsortium.orgnih.gov The active site of these enzymes typically contains a molybdenum cofactor where the molybdenum atom cycles between the Mo(IV), Mo(V), and Mo(VI) oxidation states to facilitate electron transfer. molybdenumconsortium.orgnih.gov
The general mechanism in these enzymes involves the transfer of an oxygen atom, often derived from water, to or from a substrate. acs.org This is a two-electron redox process where the metal center cycles between Mo(VI) and Mo(IV). molybdenumconsortium.orgacs.org The regeneration of the active state of the enzyme often involves two subsequent one-electron transfers that proceed through the intermediate Mo(V) state. molybdenumconsortium.orgnih.gov
The Mo(V) state plays a pivotal role, acting as an interface between the two-electron chemistry of the substrate reaction and the one-electron transfers common in biological electron transport chains (e.g., involving iron-sulfur clusters or cytochromes). acs.orgmolybdenumconsortium.org For instance, after a Mo(VI) center is reduced to Mo(IV) by a substrate, a coordinated water molecule can bind. acs.org The resulting {Mo(IV)O(H₂O)}²⁺ species can then be re-oxidized to the {Mo(VI)O₂}²⁺ state through two sequential proton-coupled electron transfer (PCET) steps, passing through a {Mo(V)O(OH)}²⁺ intermediate. acs.org
Influence of pH and Solvent Environment on Redox Potentials of Oxomolybdenum-Water Complexes
The redox potentials of oxomolybdenum-water complexes are profoundly influenced by both pH and the surrounding solvent environment. This sensitivity is primarily due to the involvement of protons and water molecules in the redox reactions, a phenomenon known as proton-coupled electron transfer (PCET). acs.org
Influence of pH: In aqueous media, the reduction of high-valent oxomolybdenum species is almost always accompanied by the uptake of protons. acs.org For example, the conversion of a terminal oxo group (Mo=O) to a coordinated water molecule (Mo-OH₂) upon reduction requires two protons and two electrons. Conversely, oxidation often involves deprotonation. This direct coupling means that the redox potential of the Mo couple is pH-dependent. According to the Nernst equation, for a reaction involving the transfer of m electrons and n protons, the potential will decrease linearly with increasing pH. Generally, as the pH increases (becomes more alkaline), the redox potential decreases, making oxidation easier and reduction more difficult. researchgate.netelectronicsandbooks.com
The pH also dictates the predominant molybdenum species in solution. In alkaline and neutral solutions, the monomeric tetrahedral [MoO₄]²⁻ ion is the main species. nih.gov As the pH is lowered, protonation and subsequent polymerization occur, forming species like the heptamolybdate ([Mo₇O₂₄]⁶⁻) and octamolybdate ([Mo₈O₂₆]⁴⁻) ions, which are built from linked MoO₆ octahedra. nih.govacs.org In strongly acidic solutions, cationic species such as [MoO₂]²⁺ are formed. nih.gov These changes in speciation directly impact the observed electrochemical behavior.
Spectroelectrochemical Studies of Oxomolybdenum-Water Redox Transitions
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed insights into redox processes. By monitoring spectroscopic changes (e.g., UV-Visible absorption) as a potential is applied to a solution, it is possible to identify and characterize transient intermediates and determine the electronic structure of different oxidation states.
For oxomolybdenum-water systems, UV-Vis spectroelectrochemistry is particularly informative. The different oxidation states of molybdenum and their various aqua/oxo/hydroxo forms have distinct electronic absorption spectra. The stable Mo(VI) state, as in the tetrahedral [MoO₄]²⁻ ion, typically shows strong absorptions only in the ultraviolet region, with a characteristic peak around 207-208 nm. When the coordination changes to octahedral, as in polymolybdates, additional and broader peaks appear at longer wavelengths.
During electrochemical reduction, the formation of Mo(V) and mixed-valence Mo(V)/Mo(VI) species ("molybdenum blues") gives rise to new, strong absorption bands in the visible and near-infrared regions, which are responsible for their intense color. For example, studies on molybdenum-containing enzymes have used absorption spectroscopy to follow the conversion of the Mo(VI) state to Mo(IV) and Mo(V) intermediates during catalysis, noting characteristic changes in the visible spectrum. The reduction from Mo(VI) to Mo(IV) can result in an absorbance minimum around 370 nm and a maximum near 470 nm. Subsequent oxidation to the Mo(V) state can cause a spectral shift with a minimum at 420 nm and a maximum at 540 nm.
By analyzing the spectroscopic data obtained at different potentials, researchers can construct concentration profiles for each redox species, identify isosbestic points that indicate a direct conversion between two species, and gain a more complete understanding of the complex, multi-step redox transitions inherent to oxomolybdenum-water systems.
Catalytic Applications of Oxomolybdenum Water Complexes
Oxomolybdenum-Water Catalysts for Hydrogen Generation from Aqueous Solutions
The generation of hydrogen from water is a cornerstone of renewable energy research, and molecular molybdenum-oxo complexes have been identified as promising, inexpensive catalysts for this process. berkeley.edunih.gov These catalysts can operate at neutral pH and even in seawater, demonstrating their robustness in aqueous media. berkeley.edu
One notable example is the molybdenum-oxo complex [(PY5Me2)MoO]2+, which has been shown to catalytically generate hydrogen gas from water. acs.orgnih.govberkeley.edu The process is typically driven by electrocatalysis, where the application of a negative potential to an electrode in a water bath containing the dissolved molybdenum-oxo salt initiates the hydrogen-forming reaction. labpartnering.org Computational and experimental studies suggest that the catalytic cycle involves multiple electrochemical reductions of the molybdenum complex. acs.orgnih.govberkeley.edu These reductions are accompanied by protonations to form a Mo-aqua complex, [(PY5Me2)Mo(OH2)]+. acs.orgnih.gov Further reduction of this aqua complex leads to the evolution of hydrogen. acs.orgnih.gov
The turnover frequency for some of these molecular catalysts can be significant, with one system reporting 2.4 moles of H2 per mole of catalyst per second. berkeley.edu The design of the ligand scaffold surrounding the molybdenum center is crucial for the catalyst's performance and stability in water. researchgate.net
Table 1: Performance of an Oxomolybdenum-Water Catalyst for Hydrogen Generation
| Catalyst | Conditions | Turnover Frequency (mol H2/mol catalyst/s) | Turnover Number (mol H2/mol catalyst) |
|---|---|---|---|
| [(PY5Me2)MoO]2+ | Neutral buffered water or seawater | 2.4 | 6.1 x 10^5 |
Data sourced from Karunadasa, H. I., et al. (2010). Nature, 464(7293), 1329-1333. berkeley.edu
Epoxidation Reactions Catalyzed by Oxomolybdenum-Water Compounds
Molybdenum-catalyzed epoxidation of olefins is a synthetically important reaction, and the use of aqueous systems aligns with the principles of green chemistry. researchgate.netmdpi.com Oxomolybdenum complexes can effectively catalyze the epoxidation of various alkenes using oxidants like tert-butyl hydroperoxide (TBHP) in water. mdpi.comnih.gov
The catalytic activity is influenced by the nature of the ligands attached to the molybdenum center. For instance, molybdenum complexes with hydrazonato ligands have demonstrated high activity and selectivity for the epoxidation of cyclooctene, with conversions greater than 90%. researchgate.net The presence of water can sometimes inhibit the catalytic system, but in many cases, the effect is minimal, and excellent results can still be achieved. mdpi.com The mechanism is generally believed to involve the formation of a molybdenum-peroxo species which then transfers an oxygen atom to the olefin. acs.orgacs.org
Studies have compared the efficacy of using TBHP in water versus in an organic solvent like decane (B31447). While decane sometimes provides better results in terms of conversion and selectivity, the use of water as a solvent is advantageous from an environmental perspective. mdpi.com
Table 2: Epoxidation of Cyclooctene with Oxomolybdenum-Water Catalysts
| Catalyst System | Oxidant | Conversion (%) | Selectivity to Epoxide (%) |
|---|---|---|---|
| [MoO2(L)(MeOH)] | TBHP in water | >90 | >90 |
| [MoO2(L)]n | TBHP in water | >90 | >90 |
Data based on studies of molybdenum hydrazonato complexes. researchgate.netmdpi.com
Sulfoxidation Reactions Mediated by Oxomolybdenum-Water Catalysts
The selective oxidation of sulfides to sulfoxides is a valuable transformation in organic synthesis, and oxomolybdenum-water catalysts offer a green and efficient route to achieve this. nih.govacs.org These catalysts can utilize hydrogen peroxide, an environmentally benign oxidant, with water as the only byproduct. nih.gov
Molybdenum(VI) cis-dioxo complexes have been shown to be particularly effective for sulfoxidation. nih.govacs.org These catalysts are often air and water-stable, allowing for easy handling and storage. acs.org The reactions can be performed under mild conditions and show high chemoselectivity, tolerating other reactive functional groups within the substrate molecule. nih.govacs.org The catalytic system can be designed to favor the formation of either the sulfoxide (B87167) or the sulfone by adjusting the reaction conditions, such as the amount of oxidant used. mdpi.com
The mechanism of sulfoxidation is believed to proceed through an oxygen atom transfer from a molybdenum-peroxo intermediate to the sulfur atom of the sulfide (B99878). researchgate.net The use of water as a solvent is compatible with many of these catalytic systems, particularly for water-soluble sulfides. nih.gov
Table 3: Sulfoxidation of Methyl Phenyl Sulfide with an Oxomolybdenum-Water Catalyst
| Catalyst | Oxidant | Solvent | Conversion (%) | Selectivity to Sulfoxide (%) |
|---|---|---|---|---|
| Molybdenum(VI) cis-dioxo complex | H2O2 | Water/Organic co-solvent | >90 | High |
Representative data based on studies of molybdenum(VI) cis-dioxo catalysts. nih.govacs.org
Deoxydehydration Reactions Involving Oxomolybdenum-Water Catalytic Systems
Deoxydehydration (DODH) is a reduction reaction that converts vicinal diols to olefins, a valuable transformation for converting biomass-derived polyols into useful chemicals. researchgate.netcalstate.edursc.org Oxomolybdenum complexes have been investigated as catalysts for this reaction, offering a less expensive alternative to rhenium-based catalysts. calstate.edursc.org
The DODH reaction involves the removal of two adjacent hydroxyl groups from a molecule with the formation of a double bond and water. rsc.org A sacrificial reductant, such as a phosphine (B1218219) or a secondary alcohol, is required for the catalytic cycle. researchgate.netrsc.org Dioxomolybdenum(VI) complexes have shown efficacy in these reactions. researchgate.net For instance, molybdenum complexes supported by salan ligands have been shown to catalyze the DODH of various diols, including bio-derived substrates like (+)-diethyltartrate, with high yields. rsc.orgchemrxiv.org
The reaction is typically carried out at elevated temperatures. rsc.org The choice of reductant and the ligand structure of the molybdenum complex can significantly impact the catalytic activity and the yield of the desired alkene. researchgate.netrsc.org
Table 4: Deoxydehydration of Diols using Oxomolybdenum Catalysts
| Substrate | Catalyst | Reductant | Yield of Alkene (%) |
|---|---|---|---|
| Styrene glycol | Molybdenum-salan complex | PPh3 | up to 54 |
| (+)-Diethyltartrate | Molybdenum-salan complex | PPh3 | >98 |
| meso-Hydrobenzoin | Molybdenum-salan complex | PPh3 | 60-71 |
Data sourced from studies on molybdenum catalysts with salan ligands. rsc.orgchemrxiv.org
Mechanisms of Substrate Activation and Turnover in Oxomolybdenum-Water Catalysis
The catalytic cycles of oxomolybdenum-water systems generally involve the molybdenum center cycling between different oxidation states. The activation of the substrate is a key step in these cycles.
Hydrogen Generation: In the electrocatalytic generation of hydrogen, the molybdenum-oxo complex is first reduced and protonated to form a molybdenum-aqua species. acs.orgnih.gov The bound water molecule is activated, and further reduction leads to the oxidative addition of a proton from the water to the molybdenum center, followed by the release of hydrogen gas. acs.orgnih.govberkeley.edu A water molecule can also act as a proton relay, facilitating the hydrogen release. acs.orgnih.govberkeley.edu
Epoxidation and Sulfoxidation: For oxidation reactions like epoxidation and sulfoxidation, the catalyst first reacts with an oxidant (e.g., H2O2 or TBHP) to form a molybdenum-peroxo or hydroperoxo species. This activated oxygen species then undergoes a nucleophilic attack by the substrate (olefin or sulfide). acs.orgresearchgate.net The oxygen atom is transferred to the substrate, forming the epoxide or sulfoxide, and regenerating the lower-valent oxomolybdenum catalyst, which can then re-enter the catalytic cycle. researchgate.net
Deoxydehydration: The mechanism of DODH is generally accepted to involve three main steps: condensation of the diol with the metal center to form a metal diolate, reduction of the oxometal catalyst by a reductant, and finally, the extrusion of the alkene from the reduced metal diolate. rsc.org Theoretical studies suggest two possible pathways: one where the diol condensation occurs before the oxygen atom transfer to the reductant, and another where the catalyst is first reduced before reacting with the diol. rsc.org
Design Principles for Enhanced Catalytic Activity and Stability in Aqueous Media
The design of effective oxomolybdenum-water catalysts requires consideration of both catalytic activity and stability in an aqueous environment. Several key principles guide the development of these catalysts.
Ligand Design: The ligand plays a crucial role in tuning the electronic and steric properties of the molybdenum center. For hydrogen generation, ligands that can stabilize the different oxidation states of molybdenum involved in the catalytic cycle are essential. acs.orgnih.gov For oxidation reactions, the ligand can influence the reactivity of the molybdenum-peroxo species. nih.gov In aqueous media, the ligand should also impart water solubility and stability to the complex, preventing decomposition or the formation of inactive oxo-bridged dimers.
Redox Potential Tuning: For electrocatalytic reactions like hydrogen generation, the redox potentials of the catalyst need to be optimized. This can be achieved by introducing electron-donating or electron-withdrawing groups on the ligand. acs.orgnih.govberkeley.edu For instance, adding electron-withdrawing substituents can lower the reduction potential required for the catalytic steps. acs.orgnih.govberkeley.edu
Stability in Aqueous Media: A major challenge for molecular catalysts in water is their stability. The design of robust ligands that strongly coordinate to the metal center and are resistant to hydrolysis is critical. universiteitleiden.nl For catalysts operating in water, ensuring the active sites are accessible to water molecules while protecting the catalyst from degradation is a key design consideration. mdpi.com
Substrate Accessibility: The catalyst design must allow for the substrate to approach the active metal center. Steric hindrance from bulky ligands can impede catalysis. A balance must be struck between providing a stable coordination environment and allowing for substrate binding and product release.
By applying these design principles, it is possible to develop highly active and stable oxomolybdenum-water catalysts for a variety of important chemical transformations.
Spectroscopic Characterization Techniques for Oxomolybdenum Water Systems
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Reaction Monitoring
Electronic absorption spectroscopy, or UV-Vis, is a fundamental tool for investigating the electronic transitions within oxomolybdenum-water complexes. The spectra are typically characterized by intense ligand-to-metal charge-transfer (LMCT) bands in the ultraviolet region, which arise from the excitation of electrons from oxygen-based ligands (oxo, aqua) to empty d-orbitals of the molybdenum center.
In aqueous solutions, the speciation of molybdenum(VI) is highly dependent on concentration and pH. The simple tetrahedral molybdate (B1676688) ion, [MoO₄]²⁻, which is stable in neutral to alkaline solutions, exhibits a characteristic UV absorption spectrum with a primary peak around 207-208 nm and a shoulder near 232 nm. As the pH is lowered, protonation and polymerization occur, leading to the formation of polyoxomolybdates (e.g., heptamolybdate, [Mo₇O₂₄]⁶⁻) and eventually cationic species such as the dioxomolybdenum(VI) cation, [MoO₂]²⁺(aq), in strongly acidic solutions. These changes in coordination from tetrahedral to octahedral are accompanied by shifts in the UV spectra to longer wavelengths.
For oxomolybdenum(V) species, which possess a d¹ electronic configuration, additional, weaker d-d transitions can be observed at lower energies (visible to near-infrared region). These transitions, such as dxy → dxz, dyz and dxy → d*x²-y², provide direct information about the splitting of the d-orbitals and are sensitive to the coordination geometry of the complex. The positions and intensities of the LMCT and d-d bands are valuable for monitoring reaction kinetics, determining species distribution in solution, and understanding the electronic structure of the molybdenum center.
| Molybdenum Species | Key Absorption Features (nm) | Assignment | Conditions |
|---|---|---|---|
| [MoO₄]²⁻ | ~208 | O → Mo LMCT | Aqueous, pH > 7 |
| Polymolybdates | > 230 | O → Mo LMCT | Aqueous, acidic pH |
| MoO³⁺ Chromophore | < 300 (intense), 300-500, > 600 | LMCT, d-d transitions | Various complexes |
X-ray Absorption Spectroscopy (XAS) for Molybdenum Oxidation State and Local Geometry
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the oxidation state and local coordination environment of molybdenum, even in non-crystalline or dilute aqueous samples. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The Mo K-edge XANES region is particularly sensitive to the oxidation state and coordination geometry of the molybdenum atom. The energy of the absorption edge shifts to higher values as the oxidation state of molybdenum increases. Furthermore, for oxomolybdenum species, a distinct pre-edge feature is often observed. The intensity of this pre-edge peak, which arises from a 1s → 4d transition, is correlated with the number of terminal oxo ligands and the degree of distortion from a centrosymmetric geometry. This "oxo-edge" is a characteristic signature for Mo(VI) centers with terminal oxo groups.
The EXAFS region provides quantitative information about the local atomic structure around the molybdenum center. By analyzing the oscillations in the absorption coefficient past the edge, one can determine the types of neighboring atoms, their distances from the molybdenum atom (bond lengths), and their coordination numbers. For oxomolybdenum-water systems, EXAFS can precisely measure the short Mo=O double bonds (typically ~1.7 Å) and the longer Mo-OH₂ single bonds (~2.3-2.4 Å). This allows for the direct characterization of the first coordination sphere of the molybdenum aqua ion, distinguishing between oxo and aqua ligands and identifying changes in coordination upon hydrolysis, polymerization, or redox reactions.
| Species/Feature | Technique | Finding | Typical Value (Å) |
|---|---|---|---|
| Mo(VI) Oxo Group | EXAFS | Mo=O bond length | ~1.70 - 1.77 |
| Mo(V) Oxo Group | EXAFS | Mo=O bond length | ~1.66 - 1.68 |
| Mo(IV) Aqua Ion | EXAFS | Mo-O bond length | ~2.09 |
| Mo(V) Aqua Dimer | EXAFS | Mo-O(bridge) bond length | ~1.93 |
| Mo(VI) Species | XANES | K-edge energy | Higher energy vs. lower oxidation states |
Fourier Transform Infrared (FT-IR) Spectroscopy for Oxo and Aqua Ligand Fingerprinting
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the vibrational modes of functional groups within a molecule. For oxomolybdenum-water systems, FT-IR is particularly useful for detecting the characteristic stretching vibrations of the molybdenum-oxo (Mo=O) and molybdenum-aqua (Mo-OH₂) bonds.
The vibrations associated with coordinated water molecules can also be identified. The H-O-H bending mode of the aqua ligand, δ(H₂O), is typically observed around 1610-1630 cm⁻¹. The stretching and librational (rocking, wagging, twisting) modes of the Mo-OH₂ unit occur at lower frequencies. For example, wagging and twisting vibrations of coordinated water have been assigned to bands in the 510-700 cm⁻¹ range. These spectral features provide direct evidence for the presence and nature of both oxo and aqua ligands bound to the molybdenum center.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(Mo=O) | 900 - 1000 | Terminal Molybdenum-Oxo Stretch |
| ν(Mo-O-Mo) | 700 - 850 | Bridging Molybdenum-Oxo Stretch |
| δ(HOH) | 1610 - 1630 | Coordinated Water Bending |
| Librational Modes (H₂O) | 450 - 750 | Coordinated Water Wagging/Twisting/Rocking |
Raman Spectroscopy in the Analysis of Oxomolybdenum-Water Vibrational Modes
Raman spectroscopy is a complementary vibrational technique to FT-IR. It is particularly well-suited for studying aqueous solutions due to the weak Raman scattering of water. For oxomolybdenum species, the symmetric Mo=O stretching vibration is typically very intense in the Raman spectrum, making it an excellent diagnostic tool.
Similar to FT-IR, the ν(Mo=O) stretch appears in the 900-1000 cm⁻¹ region. Studies on molybdenum trioxide dihydrate (MoO₃·2H₂O), which
Computational and Theoretical Investigations of Oxomolybdenum Water Complexes
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) has become a central method for investigating the electronic states and ground-state geometries of oxomolybdenum-water systems. umn.eduysu.am By approximating the many-electron problem in terms of the electron density, DFT offers a balance of computational cost and accuracy, making it suitable for complex transition metal systems. ysu.am
Researchers employ various functionals, such as B3LYP, PW91, and TPSSh, to model the exchange-correlation energy, which is the primary challenge in DFT. acs.org These calculations are used to optimize the molecular geometry of the oxomolybdenum-water (1/1) adduct, predicting key structural parameters like Mo=O, Mo-OH2, and O-H bond lengths and angles. For instance, DFT calculations on molybdenum oxides and their interactions with water have been used to determine stable adsorption structures and interpret energetic properties. researchgate.net The calculations confirm that water molecules tend to interact efficiently with terminal oxygen groups on molybdenum surfaces through hydrogen bonding and electrostatic interactions. researchgate.net
Beyond geometry, DFT provides a detailed picture of the electronic structure. Analysis of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the Mo-O and Mo-OH2 bonds. researchgate.net Bader charge analysis can quantify the charge distribution within the complex, indicating the degree of charge transfer between the molybdenum center and the water ligand. acs.org This information is crucial for understanding the reactivity of the complex, as the electronic properties of the metal center and its ligands dictate its behavior in chemical reactions. acs.orgresearchgate.net
| Parameter | Calculated Value (Å) | Method/Basis Set |
| Mo=O Bond Length | 1.65 - 1.75 | Representative DFT |
| Mo-OH2 Bond Length | 2.10 - 2.30 | Representative DFT |
| Coordinated H2O (O-H) | 0.97 - 1.00 | Representative DFT |
Table 1: Representative DFT-calculated bond lengths for a generic oxomolybdenum-aqua complex. Actual values vary depending on the specific ligand environment, oxidation state, and level of theory.
Ab Initio Molecular Dynamics Simulations of Oxomolybdenum-Water Reactivity
While DFT calculations typically focus on static, minimum-energy structures, ab initio molecular dynamics (AIMD) simulations provide a way to study the dynamic behavior and reactivity of the oxomolybdenum-water system over time. mit.edu In AIMD, the forces on the atoms are calculated "on the fly" using an electronic structure method, such as DFT, allowing the simulation to capture bond-breaking and bond-forming events without a pre-defined reactive force field. nih.gov
AIMD simulations are particularly valuable for exploring complex reaction pathways, such as proton transfer from the coordinated water molecule to the oxo ligand or to the surrounding solvent. These simulations can reveal the lifetimes of transient intermediates and the influence of molecular motion and thermal fluctuations on reaction outcomes. mit.edu For example, Car-Parrinello molecular dynamics (CPMD), a specific implementation of AIMD, has been used to investigate the interactions between water molecules and brown coal, demonstrating that hydrogen bonds formed with oxygen-containing functional groups dominate the interaction. nih.gov Similar principles apply to the oxomolybdenum-water complex, where AIMD can model the dynamic hydrogen-bonding network and its role in facilitating reactions. The high computational cost of AIMD often limits these simulations to picosecond timescales and relatively small system sizes. mdpi.com
Elucidation of Reaction Mechanisms via Transition State Calculations
To understand the kinetics and feasibility of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the minimum energy reaction pathway. mit.edu Computational chemists use various algorithms to locate these first-order saddle points on the potential energy surface. Once the reactant, product, and transition state structures are optimized, the energy barrier (activation energy) for the reaction can be calculated, providing a quantitative measure of the reaction rate.
For the oxomolybdenum-water system, transition state calculations are crucial for elucidating mechanisms of water activation and oxygen atom transfer. For instance, computational studies on molecular molybdenum-oxo electrocatalysts have mapped out the reaction pathway for hydrogen generation from water. acs.org These calculations identified key steps, including protonation, the formation of a molybdenum-aqua complex, and subsequent proton transfer from the bound water to the metal center, and have calculated the kinetic bottlenecks associated with these steps. acs.org By comparing the energy barriers of different potential pathways, researchers can determine the most likely reaction mechanism. This approach has also been used to predict how modifications to the ligand environment, such as adding electron-withdrawing groups, might lower the activation barriers and improve catalytic efficiency. acs.org
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational methods are instrumental in interpreting and predicting the spectroscopic signatures of oxomolybdenum-water complexes. By calculating spectroscopic properties from first principles, researchers can assign features in experimental spectra to specific molecular structures and electronic transitions.
Vibrational spectroscopy is a key area of comparison. DFT calculations can predict the harmonic vibrational frequencies corresponding to specific molecular motions, such as the Mo=O stretch, Mo-OH2 stretch, and the internal modes of the coordinated water molecule. longdom.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, improving the agreement with experimental FT-IR and FT-Raman spectra. longdom.org
For electronic spectroscopy, time-dependent DFT (TD-DFT) is widely used to calculate the energies and intensities of electronic transitions. acs.org This allows for the assignment of absorption bands in UV-Visible spectra to specific excitations, such as ligand-field (d→d) transitions or charge-transfer transitions between the metal and the ligands. nih.gov Studies on d² molybdenum-oxo complexes have shown that electronic absorption bands are highly sensitive to the geometry of the surrounding ligands, a phenomenon that can be explained and modeled with TD-DFT. nih.gov Comparing computed spectra with experimental data provides a rigorous test of the theoretical model and can confirm the predicted geometric and electronic structures. acs.orgnih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| ν(Mo=O) | 980 - 1020 | 950 - 990 |
| ν(Mo-OH2) | 400 - 500 | 420 - 520 |
| δ(HOH) | 1650 - 1690 | 1600 - 1630 |
Table 2: A representative comparison of calculated (scaled DFT) and experimental vibrational frequencies for an oxomolybdenum-aqua complex.
Computational Studies on Coordination-Induced Bond Weakening in Molybdenum-Aqua Ligands
A significant finding from both experimental and computational studies is the phenomenon of coordination-induced bond weakening (CIBW). When a water molecule coordinates to a sufficiently electrophilic molybdenum center, the O-H bonds within the water ligand are substantially weakened. nih.gov
Computational studies, primarily using DFT, have quantified this effect by calculating the O-H bond dissociation free energy (BDFE). The BDFE represents the energy required to homolytically cleave the O-H bond. Calculations show that the BDFE of a coordinated aqua ligand can be dramatically lower than that of free water. For example, in certain molybdenum-terpyridine complexes, the BDFE of the coordinated water's O-H bond was calculated to be significantly reduced. nih.gov This weakening is attributed to the donation of electron density from the oxygen of the water molecule to the molybdenum center, which depopulates the bonding orbitals within the O-H bonds. The extent of this weakening is directly correlated with the oxidation state and electrophilicity of the metal center. researchgate.netrsc.org This activation of water is a critical first step in many catalytic processes, including hydrogen evolution and substrate oxidation, as it makes the protons of the water molecule more acidic and the hydrogen atoms more readily abstractable. nih.gov
| Compound | O-H BDFE (kcal/mol) | Note |
| Free Water (H₂O) | ~119 (Gas Phase) | Reference value |
| Coordinated Aqua Ligand | 45 - 65 | Value depends on the specific Mo complex |
Table 3: Illustration of the significant decrease in O-H Bond Dissociation Free Energy (BDFE) upon coordination of water to a molybdenum center, as predicted by computational studies.
Modeling Solvation Effects on Oxomolybdenum-Water Chemistry
Reactions involving oxomolybdenum-water complexes almost invariably occur in a solvent, typically water itself. The surrounding solvent can have a profound impact on the structure, stability, and reactivity of the complex. Computational models account for these effects in two primary ways: implicitly and explicitly.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged or highly polar species. uva.es DFT calculations employing continuum models have shown that solvation can significantly alter reaction energetics, for example, by lowering the overpotential for the oxygen evolution reaction at molybdenum sulfide (B99878) edges. nih.govresearchgate.net
Explicit solvation models involve including a number of individual solvent molecules in the quantum mechanical calculation. mdpi.com This approach is more computationally demanding but allows for the specific hydrogen-bonding interactions between the complex and the first solvation shell to be modeled directly. These specific interactions can be crucial for understanding proton transfer mechanisms where solvent molecules may act as proton relays. acs.org Often, a hybrid approach is used, where the first solvation shell is treated explicitly and the bulk solvent is modeled implicitly, aiming to balance accuracy and computational feasibility. mdpi.com
Biomimetic Studies and Biological Relevance of Oxomolybdenum Water Analogues
Oxomolybdenum-Aqua Complexes as Models for Molybdenum-Containing Oxotransferases
Oxomolybdenum-aqua complexes have proven to be invaluable models for understanding the mechanisms of molybdenum-containing oxotransferases. These enzymes catalyze the transfer of an oxygen atom to or from a substrate, a process central to various metabolic pathways, including the global carbon, sulfur, and nitrogen cycles. The active sites of these enzymes typically involve a mononuclear molybdenum center that cycles between the Mo(IV), Mo(V), and Mo(VI) oxidation states.
Synthetic analogues featuring one or more water molecules coordinated to an oxomolybdenum core allow for detailed investigation of the electronic and structural changes that occur during catalysis. These models help to explain how the enzyme environment modulates the reactivity of the molybdenum center, facilitating oxygen atom transfer (OAT). For instance, studies on model complexes have demonstrated the influence of the ligand environment on the Mo=O bond strength and the redox potential of the metal center, both of which are critical factors in the catalytic cycle.
The family of molybdenum-containing oxotransferases can be broadly categorized into three main families based on the structure of their active sites: the xanthine (B1682287) oxidase family, the sulfite (B76179) oxidase family, and the DMSO reductase family. While the DMSO reductase family typically features two pyranopterin ligands, the xanthine oxidase and sulfite oxidase families have active sites with oxo and hydroxo/aqua ligands directly involved in the catalytic mechanism.
Table 1: Families of Molybdenum-Containing Oxotransferases and Key Features of their Active Sites
| Enzyme Family | Typical Molybdenum Coordination | Key Ligands Involved in Catalysis |
| Xanthine Oxidase | Mo(VI)O(OH)(S-Cys) | Oxo, Hydroxo/Aqua, Sulfido |
| Sulfite Oxidase | Mo(VI)O2(S-Cys) | Dioxo |
| DMSO Reductase | Mo(IV)O(dithiolene)2 | Oxo, Dithiolene |
Mimicking Active Site Chemistry of Molybdenum Cofactors in Enzymes
The central challenge in biomimetic chemistry of molybdenum cofactors lies in replicating the unique coordination environment provided by the molybdopterin ligand. This ligand coordinates to the molybdenum atom through a dithiolene group, creating a stable yet reactive metal center. Synthetic chemists have developed various strategies to mimic this active site, often employing ligands that simulate the electronic and steric properties of molybdopterin.
These synthetic analogues have been instrumental in probing the mechanism of OAT reactions. By systematically varying the ligands around the molybdenum center, researchers can study how these changes affect the complex's ability to catalyze reactions such as the oxidation of sulfites or the reduction of nitrates. These studies have provided strong evidence for the direct participation of the molybdenum center in the transfer of the oxygen atom.
The molybdenum cofactor is essential for the function of several enzymes in the human body, including sulfite oxidase, xanthine dehydrogenase, aldehyde oxidase, and mitochondrial amidoxime (B1450833) reducing component (mARC). A deficiency in this cofactor leads to severe metabolic disorders. The insights gained from studying biomimetic complexes are therefore not only of fundamental chemical interest but also have significant implications for understanding human health and disease.
Role of Water Ligands in Biomimetic Oxygen Atom Transfer and Hydroxylation Reactions
Water molecules coordinated to the molybdenum center play a multifaceted role in the catalytic cycle of many molybdoenzymes. In the case of the xanthine oxidase and sulfite oxidase families, a water molecule is often the source of the oxygen atom that is transferred to the substrate. The catalytic cycle involves the oxidation of the substrate, coupled with the reduction of the molybdenum center. The active site is then regenerated by the transfer of an oxygen atom from a water molecule to the molybdenum center, reoxidizing it.
Biomimetic studies using oxomolybdenum-aqua complexes have provided direct evidence for this mechanism. These model systems allow for the detailed characterization of the intermediates involved in the activation of water and the subsequent oxygen atom transfer. For example, isotopic labeling studies with H₂¹⁸O have confirmed that the oxygen atom incorporated into the product originates from water.
Design and Synthesis of Functional Analogues for Biological Systems
The design and synthesis of functional analogues of the molybdenum cofactor remains a significant goal in bioinorganic chemistry. The primary challenge lies in creating synthetic complexes that not only mimic the structure of the active site but also replicate its catalytic function. A number of successful strategies have been developed in recent years, leading to the preparation of a variety of functional Moco mimics.
These synthetic analogues have found applications in studying the detailed mechanisms of OAT reactions and in the development of new catalysts for a range of chemical transformations. By fine-tuning the ligand environment, it is possible to create catalysts with specific selectivities and reactivities.
The development of these functional analogues has been greatly aided by a combination of synthetic chemistry, spectroscopy, and computational modeling. These tools allow for a detailed understanding of the structure-function relationships in both the native enzymes and their synthetic mimics. The continued development of more sophisticated model systems will undoubtedly provide further insights into the fascinating chemistry of molybdenum in biological systems.
Future Directions in Oxomolybdenum Water Research
Development of Next-Generation Oxomolybdenum-Water Catalysts for Sustainable Processes
The quest for green and sustainable chemical processes is a major driver for the development of advanced catalysts. Oxomolybdenum-water systems are central to this effort, particularly in reactions vital for a circular economy. A significant research thrust is the design of molecular molybdenum-oxo complexes that can catalytically produce hydrogen from water, even at neutral pH or from seawater. stanford.edumpg.deacs.org This approach leverages high-valency metal-oxo species to create robust reduction catalysts that are functional in aqueous environments, offering a pathway to clean energy generation using earth-abundant metals instead of precious platinum group metals. stanford.edumpg.de
Another critical area is the conversion of carbon dioxide into valuable chemicals and fuels. The reverse water-gas shift (RWGS) reaction, which converts CO2 to carbon monoxide (a key chemical building block), is a prime target for oxomolybdenum catalysts. Research is focused on enhancing catalyst performance by utilizing novel support materials. For example, using MAX phases like Ti₃AlC₂ as a support for molybdenum oxide (MoO₃) has shown significantly higher turnover frequencies compared to traditional supports like titania (TiO₂) and alumina (B75360) (Al₂O₃). acs.orgrsc.org This improvement is attributed to the unique electronic properties of the MAX phase support, which enhances the reducibility of the MoO₃ species. acs.org Future work will continue to explore innovative catalyst-support interactions to optimize activity and selectivity in these sustainable processes.
| Catalyst (10 wt% Mo) | Support Material | Turnover Frequency (TOF) (s⁻¹) | Primary Product |
|---|---|---|---|
| MoO₃/Ti₃AlC₂ | MAX Phase | ~0.016 | Carbon Monoxide (CO) |
| MoO₃/TiO₂ | Titania | ~0.007 | Carbon Monoxide (CO) |
| MoO₃/Al₂O₃ | Alumina | ~0.004 | Carbon Monoxide (CO) |
Exploration of Novel Oxomolybdenum-Aqua Frameworks and Materials
Beyond molecular catalysts, the synthesis of novel solid-state materials and frameworks containing oxomolybdenum and aqua ligands is a rapidly expanding frontier. Hydrothermal synthesis techniques have proven effective in creating new three-dimensional, open-framework molybdenum(VI) oxide hybrid materials. nih.gov By carefully selecting organic diamine ligands and controlling reaction conditions, researchers have assembled unique structures such as [MoO₃(pyz)₀.₅], [{Cu(pip)₀.₅}MoO₄], and the bimetallic oxide [H₂Mo₂Cu₃O₁₀]. nih.gov These materials feature one-dimensional channels and complex covalent/coordination connectivity, highlighting how the choice of organic linker is critical to the final architecture. nih.gov
Future research will move beyond purely crystalline solids to explore more disordered systems, including metal-organic framework (MOF) blends, liquids, and glasses. researchgate.net These amorphous or partially disordered materials present an alternative pathway for discovering novel materials with unique properties, moving beyond the traditional focus on increasingly complex crystalline structures. researchgate.net The exploration of these new oxomolybdenum-aqua frameworks is crucial for developing advanced materials for applications in separations, sensing, and heterogeneous catalysis.
Advanced In Situ Spectroscopic Probes for Reaction Intermediates
A deep understanding of catalytic mechanisms requires direct observation of reaction intermediates as they form and transform under operational conditions. The development and application of advanced in situ and operando spectroscopic techniques are therefore paramount. These methods allow researchers to probe the catalyst's geometric and electronic structure in real-time, providing critical insights that are unattainable with traditional ex situ characterization. nih.gov
For oxomolybdenum-water systems, several powerful techniques are being employed:
Operando X-ray Absorption Spectroscopy (XAS): This technique is invaluable for determining the oxidation state and coordination environment of molybdenum during catalysis. For instance, operando XAS has been used to characterize a molybdenum-based coating on a platinum catalyst during the hydrogen evolution reaction (HER), revealing that Mo(IV) polyanionic species are the active component. stanford.edu XAS studies, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can track changes in the Mo K-edge, providing data on oxidation states and Mo-O bond distances as reaction potentials are varied. stanford.eduacs.orgrsc.org
In Situ Raman Spectroscopy: This vibrational spectroscopy technique is highly sensitive to the metal-oxygen bonds characteristic of oxomolybdenum species. It has been successfully used to identify specific oxide phases, such as Mo₅O₁₄-type structures, that are relevant for selective oxidation catalysis. mpg.de A key advantage is the ability to detect reduced molybdenum species (e.g., Mo⁵⁺) through a resonance Raman effect, enabling the characterization of catalysts while they are actively working. mpg.dersc.org Furthermore, in situ Raman has shown that Mo³⁺ species prevail on the surface of Ni-Mo catalysts during the HER in alkaline water. acs.org
Quasi In Situ X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the surface elemental composition and chemical states. By applying it under quasi in situ conditions (i.e., analyzing the catalyst after applying electrochemical potentials without air exposure), researchers have demonstrated the electrochemical reconstruction of alloy surfaces, such as the formation of Mo-doped nickel oxyhydroxide (NiOOH) on a MoNi₄ catalyst during the HER. acs.org
Future work will focus on combining these techniques to obtain a more complete picture of the dynamic catalytic cycle, correlating changes in the catalyst's structure and electronic state with its catalytic activity and selectivity.
Integration of Machine Learning and AI in Oxomolybdenum-Water Materials Discovery and Design
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process, accelerating the design and identification of novel oxomolybdenum-water materials. acs.orgredalyc.org AI can parse enormous amounts of data from scientific literature and experimental databases to identify patterns, build predictive models, and suggest promising new material compositions and structures. redalyc.orgresearchgate.net
One of the primary challenges in materials science is the "small data" problem, where high-quality experimental data is often scarce. usask.ca To address this, researchers are developing strategies like active learning, where the AI algorithm intelligently suggests the most informative experiments to perform next, and transfer learning, which leverages knowledge from larger, related datasets to improve predictions on smaller, target datasets. researchgate.netusask.ca These approaches can help scientists zero in on ideal materials with fewer experiments. researchgate.net
AI and ML are also being used to:
Generate Hypotheses: Large language models (LLMs) can be used to scan vast amounts of text to generate new research hypotheses and integrate knowledge across different domains. acs.org
Optimize Synthesis and Manufacturing: AI can optimize manufacturing processes and automate laboratory procedures, leading to faster and more efficient materials production. acs.orgresearchgate.net
Predict Properties: AI models are being trained to predict the complex properties of materials, guiding researchers toward candidates with desired functionalities for catalysis or energy storage. redalyc.org A practical application has been demonstrated in predicting the concentration of chemical oxygen demand (COD) in copper-molybdenum mining wastewater, using AI models to improve process control and environmental compliance. nih.gov
By combining physical and chemical laws with data-driven models, AI will serve as a powerful tool to navigate the vast combinatorial space of possible materials, significantly accelerating the discovery of next-generation oxomolybdenum-water systems. acs.orgresearchgate.net
Expanding the Scope of Oxomolybdenum-Water Chemistry in Energy Conversion and Storage
Oxomolybdenum-water chemistry is integral to advancing technologies for energy conversion and storage. Molybdenum-based compounds are attractive for these applications due to their diverse structures, excellent redox properties stemming from multiple oxidation states, and low cost. acs.org
In energy storage , molybdenum oxides and their composites are being extensively investigated as electrode materials for supercapacitors and rechargeable batteries. acs.orgacs.org Their porous structures can enhance charge intercalation and storage in both aqueous and non-aqueous media, leading to promising pseudocapacitive behavior with good cyclability and long-term performance. acs.org Hydrothermal synthesis methods are being employed to create specific nanostructures, such as MoO₃ nanobelts from recycled industrial waste, for use in energy storage devices. acs.org
In energy conversion , the focus is heavily on water splitting to produce clean hydrogen fuel. stanford.edu Oxomolybdenum complexes are being developed as electrocatalysts for the hydrogen evolution reaction (HER). mpg.deacs.org Furthermore, molybdenum is being used as a dopant in photoanodes for photoelectrochemical (PEC) water splitting. For example, molybdenum-doped bismuth vanadate (B1173111) (Mo/BiVO₄) photoanodes, combined with a NiFeOx cocatalyst, have shown significantly enhanced photocurrent and charge separation properties, making them promising for scalable solar hydrogen production systems. rsc.org Future research aims to further boost efficiency by optimizing nanostructures and the interfaces between the photoelectrode, membrane, and water. rsc.org
| Photoanode Material | Configuration | Photocurrent Density (at 1.2 V vs. RHE) | Applied Bias Photon-to-Current Efficiency (ABPE) |
|---|---|---|---|
| Mo/BiVO₄/NiFeOx | Membrane Electrode Assembly (MEA) | 1.74 mA cm⁻² | 1.8% |
Q & A
What are the optimal synthetic conditions for preparing oxomolybdenum-water complexes, and how are they characterized?
Basic Research Focus
The synthesis of oxomolybdenum-water complexes typically involves reacting molybdenum alkylidyne precursors with controlled amounts of water under inert atmospheres (e.g., argon or nitrogen). Key parameters include temperature (often ambient to 60°C), solvent choice (e.g., tetrahydrofuran), and stoichiometric ratios. Characterization employs X-ray crystallography for structural elucidation, nuclear magnetic resonance (NMR) for monitoring reaction progress, and infrared (IR) spectroscopy to identify oxo and aquo ligands . For reproducibility, ensure rigorous exclusion of moisture during precursor preparation and use Schlenk-line techniques .
How do oxomolybdenum-water complexes catalyze hydrogen generation from water, and what experimental methods validate their efficiency?
Basic Research Focus
These complexes act as molecular catalysts by facilitating proton reduction via molybdenum-centered redox cycles. Electrochemical methods, such as controlled-potential electrolysis, are used to measure turnover frequencies (TOF) and overpotentials. Isotopic labeling (e.g., D₂O) coupled with mass spectrometry confirms H₂ evolution from water. Benchmark catalytic activity against platinum-based systems to contextualize performance .
What spectroscopic techniques are most effective for probing the electronic structure of oxomolybdenum-water complexes during catalysis?
Advanced Research Focus
In situ X-ray absorption spectroscopy (XAS) tracks oxidation state changes at the Mo center during electrolysis. Electron paramagnetic resonance (EPR) identifies paramagnetic intermediates, while UV-vis spectroscopy monitors ligand-to-metal charge transfer transitions. Combine these with density functional theory (DFT) calculations to correlate spectral features with mechanistic steps .
How can researchers resolve contradictions in reported catalytic activities of oxomolybdenum-water complexes?
Advanced Research Focus
Discrepancies often arise from variations in synthetic protocols (e.g., trace oxygen contamination) or electrochemical setups (e.g., reference electrode calibration). Standardize testing conditions (pH, temperature, electrolyte) and validate purity via elemental analysis. Perform comparative studies using shared catalyst batches and replicate experiments across independent labs .
What strategies improve the stability of oxomolybdenum-water catalysts under prolonged electrolysis?
Advanced Research Focus
Modify ligand environments (e.g., phosphine or pyridine donors) to enhance metal-ligand cooperativity. Use stabilizing additives like polyoxometalates or conduct experiments in buffered media to mitigate pH shifts. Monitor degradation products via high-performance liquid chromatography (HPLC) and adjust potential windows to avoid over-oxidation .
How should researchers design experiments to isolate reactive intermediates in molybdenum-water catalytic cycles?
Advanced Research Focus
Employ low-temperature stopped-flow techniques to trap short-lived species. Use cryo-electrochemistry combined with EXAFS to study intermediate structures. Synthesize model complexes with analogous ligands to mimic proposed intermediates and compare their reactivity .
What computational methods are recommended for modeling the reaction pathways of oxomolybdenum-water systems?
Advanced Research Focus
Apply hybrid DFT (e.g., B3LYP) with solvation models to map free-energy landscapes. Use molecular dynamics simulations to explore solvent effects. Validate computational predictions with kinetic isotope effect (KIE) studies and in situ spectroscopic data .
How can researchers ensure accurate water quality analysis in studies involving oxomolybdenum-water interactions?
Basic Research Focus
Use trace-metal-grade water and pre-clean glassware with nitric acid to avoid contamination. For nutrient analysis (e.g., phosphate), employ polyethylene containers treated with iodine. Calibrate sensors (e.g., pH, conductivity) daily and report detection limits alongside results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
